![molecular formula C10H11N3OS B2861494 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1094380-81-0](/img/structure/B2861494.png)

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

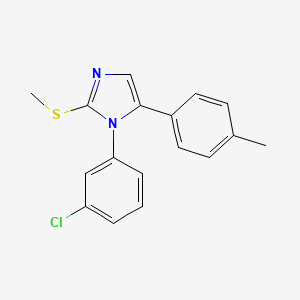

“2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a type of thienopyrimidinone . Thienopyrimidinones are widely represented in the literature, mainly due to their structural relationship with purine bases such as adenine and guanine . They have been synthesized and screened against Mycobacteria as a part of a program to develop new antitubercular agents .

Synthesis Analysis

The synthesis of thienopyrimidinones involves reactions of iminophosphorane with aromatic isocyanates . The carbodiimides obtained from these reactions are then reacted with secondary amines to give the desired thienopyrimidinones .Molecular Structure Analysis

Thienopyrimidinones have a structural relationship with purine bases such as adenine and guanine . They are characterized by a thieno[2,3-d]pyrimidine fragment, which can be enlarged by additional rings of different size and substitution .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thienopyrimidinones include reactions of iminophosphorane with aromatic isocyanates, followed by reactions with secondary amines .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anti-Inflammatory Agents

Thienopyrimidine derivatives, including compounds like 2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one, are significant in organic chemistry due to their wide applications as bioactive compounds with multiple biological activities. They have shown remarkable activity towards fungi, bacteria, and inflammation, making them useful as antimicrobial and anti-inflammatory agents (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).

Green Synthesis Approaches

A catalytic four-component reaction involving ketones, ethyl cyanoacetate, S8, and formamide offers a green approach to the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones. This method is characterized by step economy, reduced catalyst loading, and easy purification, indicating an environmentally friendly synthesis process for these compounds (Shi et al., 2018).

Antimicrobial Activity

Various thienopyrimidine derivatives exhibit different levels of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi strains. This suggests their potential in developing new antibacterial and antifungal agents (Gaber, Bagley, & Sherif, 2010).

Potential in Cancer Treatment

Novel thieno[3,2-d]pyrimidines with varying functional groups have been synthesized as part of studies aiming to enrich the arsenal of chemotherapeutic agents for cancer treatment. These compounds have shown varying cytotoxic potencies against human breast cancer cell lines, suggesting their potential as antitumor agents (Kandeel, Abdelhameid, Eman, & Labib, 2013).

Inhibitors of Cyclin D1-CDK4

Thieno[2,3-d]pyrimidin-4-yl hydrazones have been identified as inhibitors of cyclin-dependent kinase 4 (CDK4), a key component in cell cycle regulation. This property is significant for developing treatments targeting diseases characterized by uncontrolled cell growth, such as cancer (Horiuchi et al., 2009).

Inhibitors of Human Gonadotropin-Releasing Hormone Receptor

Compounds based on the thieno[2,3-d]pyrimidine-2,4-dione scaffold, including modifications at specific positions, have been developed as potent and orally active inhibitors of the human gonadotropin-releasing hormone (GnRH) receptor. These findings are crucial for treating conditions related to GnRH, like certain reproductive disorders (Miwa et al., 2011).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(cyclopropylamino)methyl]-3H-thieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c14-10-9-7(3-4-15-9)12-8(13-10)5-11-6-1-2-6/h3-4,6,11H,1-2,5H2,(H,12,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQAOICQJIPJJMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=NC3=C(C(=O)N2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((Cyclopropylamino)methyl)thieno[3,2-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Fluorophenyl)-6-({[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2861412.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-3-thienyl}-N-ethyl-4-methoxybenzenesulfonamide](/img/structure/B2861413.png)

![2-cyano-3-(furan-2-yl)-N-[3-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)phenyl]prop-2-enamide](/img/structure/B2861414.png)

![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/no-structure.png)

![2-benzyl-2,6-diazaspiro[3,5]nonane 2HCl](/img/structure/B2861416.png)

![4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranosyl]oxy]-6-(beta-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-](/img/structure/B2861417.png)

![{1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine dihydrochloride](/img/structure/B2861418.png)